molecular formula C11H10N2O2 B13566747 2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine

2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine

Cat. No.: B13566747
M. Wt: 202.21 g/mol
InChI Key: UTTPDGKYHNSLFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol It is known for its unique structure, which includes a quinoline core fused with a dioxin ring

Preparation Methods

The synthesis of 2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity. Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality and yield of the compound .

Chemical Reactions Analysis

2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline core but may have different functional groups or ring structures.

    Dioxin derivatives: These compounds have the dioxin ring but differ in other structural aspects.

The uniqueness of this compound lies in its combined quinoline and dioxin structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]quinolin-10-amine

InChI

InChI=1S/C11H10N2O2/c12-9-7-3-1-2-4-8(7)13-11-10(9)14-5-6-15-11/h1-4H,5-6H2,(H2,12,13)

InChI Key

UTTPDGKYHNSLFV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC3=CC=CC=C3C(=C2O1)N

Origin of Product

United States

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